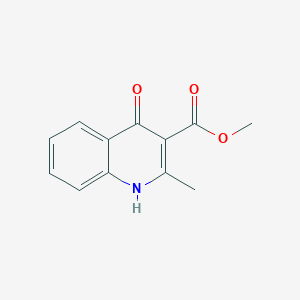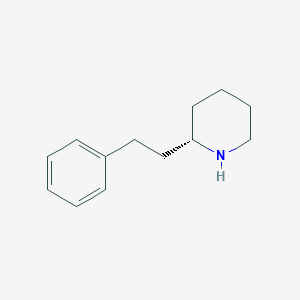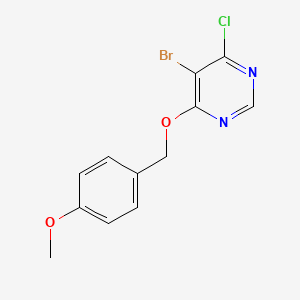
Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
“Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound. It is a yellow to brown solid . The IUPAC name for this compound is methyl 2-oxo-1,2-dihydro-4-quinolinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 4-quinolone scaffold . This scaffold holds significant relevance in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For example, the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 203.2 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthetic and Medicinal Chemistry
Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is extensively used in synthetic and medicinal chemistry. For instance, Kovalenko et al. (2020) demonstrated its use in the synthesis of compounds with potential as Hepatitis B Virus replication inhibitors. Their study involved detailed synthetic procedures and molecular docking simulations, highlighting the compound's role in creating new medicinal agents (Kovalenko et al., 2020). Similarly, Gaber et al. (2021) synthesized derivatives of this compound to test their anticancer effects against the breast cancer MCF-7 cell line, indicating its relevance in oncology research (Gaber et al., 2021).
Pharmaceutical Research
In pharmaceutical research, compounds derived from this compound are explored for their potential therapeutic applications. Ukrainets et al. (2014) synthesized N-R-amides of this compound, which showed high antihypoxic effects, indicating potential use in treating conditions related to oxygen deprivation (Ukrainets et al., 2014). Another study by Miyamoto et al. (1990) focused on creating a series of substituted 4-oxoquinoline-3-carboxylic acids, derived from this compound, to evaluate their antibacterial activity, contributing to the development of new antibiotics (Miyamoto et al., 1990).
Radiopharmaceuticals
Dumont & Slegers (1996) reported the synthesis of a labeled derivative of this compound, intended for SPECT studies of the N-methyl-D-aspartate receptor in the human brain. This highlights its application in the development of radiopharmaceuticals for neurological research (Dumont & Slegers, 1996).
Structural and Molecular Studies
Several studies have utilized this compound in structural and molecular studies. Boteva et al. (2014) and Rudenko et al. (2012, 2013) conducted X-ray diffraction studies and molecular structure analysis of derivatives of this compound, contributing to the understanding of molecular interactions and crystallography (Boteva et al., 2014), (Rudenko et al., 2012), (Rudenko et al., 2013).
Safety and Hazards
Future Directions
The future directions for “Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” and similar compounds could involve exploring their therapeutic potential. The 4-quinolone scaffold, to which this compound belongs, is a privileged scaffold in medicinal chemistry . Therefore, it could be worthwhile to investigate the potential applications of this compound in drug development.
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-10(12(15)16-2)11(14)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWODDQKGOXFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4R,5R)-4-Acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B3231514.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)

![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)







![2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B3231582.png)
